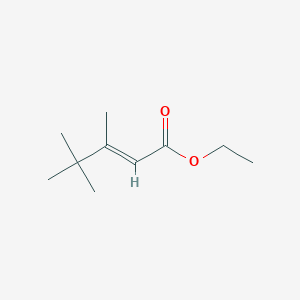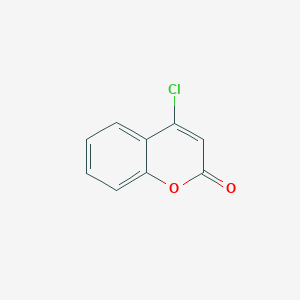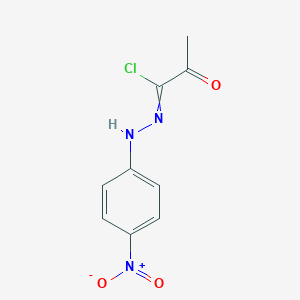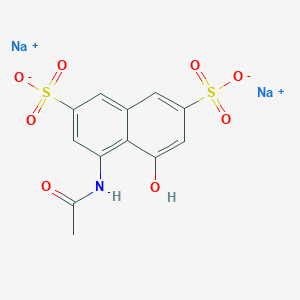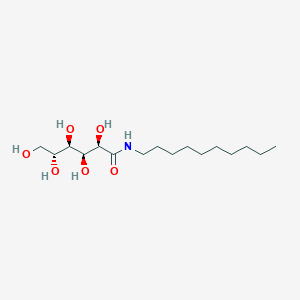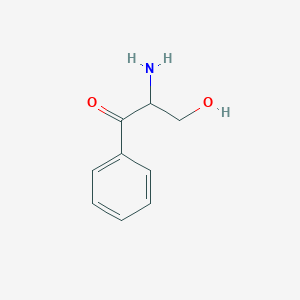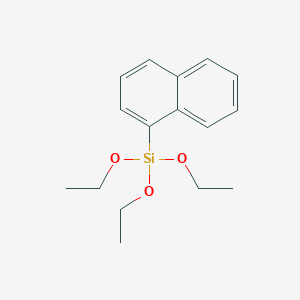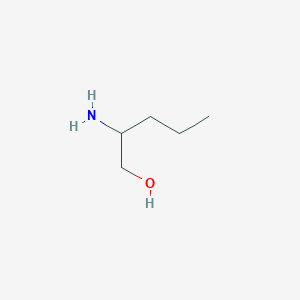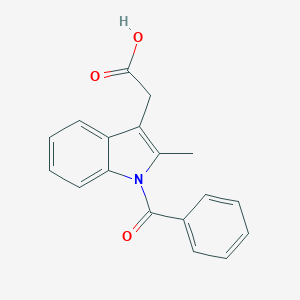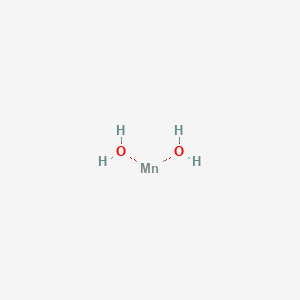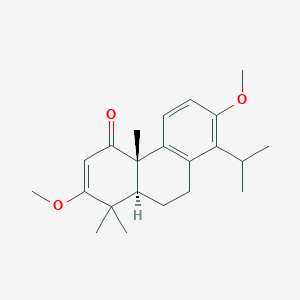
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one, also known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in various traditional spiritual practices and has gained popularity in recent years for its potential therapeutic uses.
Mécanisme D'action
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways, leading to altered states of consciousness and mystical experiences.
Effets Biochimiques Et Physiologiques
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has been shown to increase heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has several advantages for laboratory experiments, including its ability to induce mystical experiences and alter consciousness. However, its illegal status in many countries and potential for abuse limit its use in research.
Orientations Futures
Future research on (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one should focus on its potential therapeutic uses, including its ability to treat mental health disorders and improve well-being. Additionally, further studies are needed to understand the long-term effects of (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one use and its potential risks. Finally, research on the synthesis of (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one and its analogs may lead to the development of new therapeutic compounds.
Méthodes De Synthèse
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one can be synthesized in a laboratory using various methods, including the reduction of indole-3-acetonitrile and the condensation of indole-3-acetaldehyde and N,N-dimethyltryptamine. However, due to its illegal status in many countries, research on (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one synthesis is limited.
Applications De Recherche Scientifique
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has been studied for its potential therapeutic uses in treating various mental health disorders, including depression, anxiety, and addiction. Research has also shown that (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one can induce mystical experiences, which have been associated with positive psychological outcomes, such as increased well-being and life satisfaction.
Propriétés
Numéro CAS |
18326-21-1 |
|---|---|
Nom du produit |
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one |
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-14-8-11-17-21(3,4)19(25-7)12-18(23)22(17,5)15(14)9-10-16(20)24-6/h9-10,12-13,17H,8,11H2,1-7H3/t17-,22+/m0/s1 |
Clé InChI |
WRZQOGQNQRILKG-HTAPYJJXSA-N |
SMILES isomérique |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)C=C(C3(C)C)OC)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)C=C(C3(C)C)OC)C)OC |
SMILES canonique |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)C=C(C3(C)C)OC)C)OC |
Synonymes |
14-Isopropyl-3,13-dimethoxypodocarpa-2,8,11,13-tetren-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



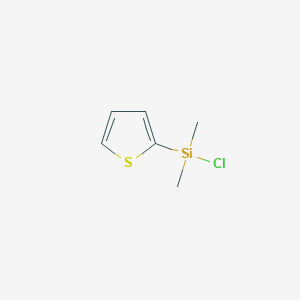
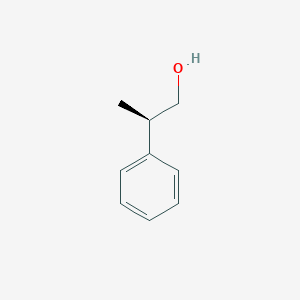
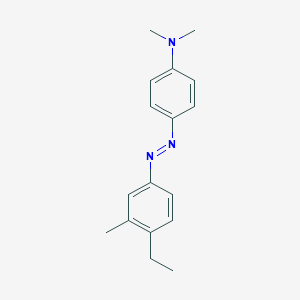
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
